molecular formula C25H28O4 B600408 (6aR,11aR)-2,8-bis(3-methylbut-2-enyl)-6a,11a-dihydro-6H-[1]benzofuro[3,2-c]chromene-3,9-diol CAS No. 26992-38-1

(6aR,11aR)-2,8-bis(3-methylbut-2-enyl)-6a,11a-dihydro-6H-[1]benzofuro[3,2-c]chromene-3,9-diol

Cat. No. B600408
CAS RN: 26992-38-1
M. Wt: 392.49
InChI Key:
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(6aR,11aR)-2,8-bis(3-methylbut-2-enyl)-6a,11a-dihydro-6H-[1]benzofuro[3,2-c]chromene-3,9-diol is a natural product found in Sophora prostrata with data available.

Scientific Research Applications

Synthesis and Chemical Properties

  • Regioselective Synthesis : Research demonstrates the regioselective synthesis of various fluorinated phenols and derivatives, including 6H-benzo[c]chromen-6-ones, using specific cyclization techniques (Hussain et al., 2008).
  • Catalyst-Free Synthesis : A study highlights the catalyst-free synthesis of bis(benzo[g]chromene) derivatives, optimizing reaction conditions through response surface methodology, which is related to the synthesis of compounds like 6H-benzo[c]chromen-6-ones (Hosseini et al., 2019).

Applications in Biological Activity

  • Biological Activity of Derivatives : Derivatives closely related to 6H-benzo[c]chromenes, like bis(4H-chromene) and 4H-benzo[g]chromene derivatives, exhibit a broad spectrum of biological activities (Shaabani et al., 2009).
  • Anti-Influenza Virus Activity : Bis(4H-chromene-3-carbonitrile) derivatives, related to the compound , have been studied for their anti-influenza H5N1 virus activities, indicating potential applications in virology (Abdella et al., 2017).
  • Enzyme Inhibitory Activities : Studies on similar compounds like 6a,11a-dihydro-6H-[1]benzofuro[3,2-c][1,3]dioxolo[4,5-g]chromen-9-ol reveal enzyme inhibitory and anti-inflammatory activities (Ahmad et al., 2010).

Chemical Interactions and Transformations

  • Photochemical Ring Contraction : A novel photochemical ring contraction of related compounds to the one under discussion has been reported, indicating the complex behavior of these compounds under certain conditions (Ramakanth et al., 1986).
  • Base-Catalyzed Synthesis : Innovative approaches for the synthesis of highly functionalized derivatives, including 6H-benzo[c]chromenes, demonstrate the versatility of these compounds in chemical transformations (Ram et al., 2001).

properties

CAS RN

26992-38-1

Product Name

(6aR,11aR)-2,8-bis(3-methylbut-2-enyl)-6a,11a-dihydro-6H-[1]benzofuro[3,2-c]chromene-3,9-diol

Molecular Formula

C25H28O4

Molecular Weight

392.49

synonyms

3,9-Dihydroxy-2,8-diprenylpterocarpan

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.